REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9](=[O:19])[C:10]([C:14]([O:16]CC)=[O:15])=[CH:11][NH:12][CH:13]=2)=[CH:4][CH:3]=1>[OH-].[Na+]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:9](=[O:19])[C:10]([C:14]([OH:16])=[O:15])=[CH:11][NH:12][CH:13]=2)=[CH:6][CH:7]=1 |f:1.2|
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting clear mixture was cooled to ambient temperature
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Type
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FILTRATION
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Details
|
the solids were filtered off
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Type
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CUSTOM
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Details
|
the resulting yellow precipitate was collected as the desired product (0.73 g, 82%)
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Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C=1C(C(=CNC1)C(=O)O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |